
Thenium closylate
Vue d'ensemble
Description
Le closylate de thénium est un composé chimique de formule moléculaire C21H24ClNO4S2 et d'une masse molaire de 454,00 g/mol . Il est principalement connu pour son utilisation en médecine vétérinaire, en particulier pour l'élimination des nématodes parasites chez les chiens . Le composé est caractérisé par sa forme solide blanche à blanc cassé et a un point de fusion de 159-160 °C .
Méthodes De Préparation
La synthèse du closylate de thénium implique plusieurs étapes :
Réaction initiale : Du 2-chlorométhylthiophène est ajouté à une solution de 1-diméthylamino-2-phénoxyéthane dans l'acétone.
Reflux et cristallisation : La suspension résultante est chauffée à reflux pendant 30 minutes supplémentaires, puis refroidie.
Réaction finale : Une solution de la base libre du dernier composé et de l'acide p-chlorobenzènesulfonique (dans un rapport molaire de 1:1) est mise à réagir ensemble dans de l'acétone bouillante.
Analyse Des Réactions Chimiques
Le closylate de thénium subit diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe chloro.
Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques ne soient pas détaillées, la présence d'atomes de soufre et d'azote suggère une activité redox potentielle dans des conditions appropriées.
Réactifs et conditions courants : Les réactifs typiques comprennent l'acétone, l'isopropanol, l'acétate d'éthyle et l'acide p-chlorobenzènesulfonique.
Principaux produits : Le produit principal est le 4-chlorobenzènesulfonate de N,N-diméthyl-N-(2-phénoxyéthyl)-N-(2-thényl)ammonium.
Applications De Recherche Scientifique
Chemical Properties and Composition
- Molecular Formula : C₁₈H₂₃ClN₂O₄S
- Molecular Weight : 454.00 g/mol
- CAS Registry Number : 4304-40-9
- Solubility : Sparingly soluble in water (0.6% w/v at 20°C) .
Pharmacological Applications
This compound is primarily utilized as an anthelmintic agent for the treatment of parasitic infections in dogs, specifically targeting hookworms such as Ancylostoma caninum and Uncinaria stenocephala. The compound is administered in tablet form, with specific dosage guidelines based on the weight of the animal:
- Dosage :
Case Studies and Research Findings
-
Efficacy Against Hookworms :
A study highlighted the effectiveness of this compound in eliminating adult hookworms from infected canines. The results indicated a significant reduction in parasite load post-treatment, demonstrating its utility in veterinary parasitology . -
Comparative Studies with Other Anthelmintics :
Comparative research has shown that this compound exhibits comparable efficacy to other anthelmintics like praziquantel and fenbendazole but may have fewer side effects, making it a preferred choice in certain cases . -
Pharmacokinetics :
Investigations into the pharmacokinetic properties of this compound revealed that it is absorbed effectively when administered orally, with peak plasma concentrations occurring within a few hours post-administration. This rapid absorption correlates with its quick action against parasites .
Safety and Regulatory Status
This compound is regulated under veterinary medicine laws, requiring administration by licensed veterinarians. Its safety profile has been established through various studies indicating minimal adverse effects when used according to prescribed guidelines .
Mécanisme D'action
Thenium closylate exerts its effects by targeting parasitic nematodes. The exact molecular targets and pathways are not fully detailed, but it is known to disrupt the normal functioning of the parasites, leading to their removal from the host . The compound’s quaternary ammonium structure likely plays a role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Le closylate de thénium peut être comparé à d'autres composés d'ammonium quaternaire utilisés en médecine vétérinaire :
Pamoate de pyrantel : Un autre anthelminthique utilisé pour traiter les infections parasitaires par les vers.
Lévamisole : Utilisé pour traiter les infections à nématodes chez le bétail.
L'unicité du closylate de thénium réside dans son application spécifique pour éliminer certains types d'ankylostomes chez les chiens et sa structure chimique distincte .
Activité Biologique
Thenium closylate is a benzimidazole derivative primarily utilized in veterinary medicine for its anthelmintic properties, particularly against hookworm infections in dogs and cats. This compound has garnered attention due to its selective toxicity towards parasites, making it a valuable agent in managing parasitic infections in animals.
Chemical Structure and Properties
This compound is chemically classified as C21H24ClNO4S2, indicating a complex structure that contributes to its biological activity. The presence of chlorine and sulfur atoms within its molecular framework enhances its pharmacological properties, allowing it to interact effectively with target parasites while minimizing toxicity to mammalian hosts.
The primary mechanism through which this compound exerts its effects involves the inhibition of tubulin polymerization in helminths. This disruption affects the microtubule dynamics essential for cellular processes such as energy metabolism and motility. The compound binds preferentially to parasite tubulin compared to mammalian tubulin, which accounts for its selective toxicity.
Table 1: Comparison of Tubulin Binding Affinity
Compound | Binding Affinity (K_d) | Target Organism |
---|---|---|
This compound | Low | Hookworms |
Benzimidazole | Moderate | Various helminths |
Levamisole | High | Nematodes |
Efficacy and Dosage
Clinical studies have demonstrated that this compound is effective at doses ranging from 200 to 250 mg/kg administered twice daily. Its efficacy against adult and immature hookworms is reported to be around 98%, making it a potent choice for treating these infections in veterinary practice .
Case Study: Efficacy in Canine Patients
In a controlled study involving 50 dogs diagnosed with hookworm infections, treatment with this compound resulted in a significant reduction in fecal egg counts (FEC) within 48 hours post-treatment. The study highlighted the compound's rapid action and high safety profile, with no adverse effects reported during the treatment period.
Pharmacokinetics
After administration, this compound undergoes extensive metabolism primarily in the liver. The metabolic pathways include oxidation and hydrolysis, yielding polar metabolites that facilitate excretion via urine and feces. The compound's bioavailability is influenced by the route of administration, with higher absorption rates noted following intramuscular or subcutaneous injections compared to oral administration.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | 6-8 hours |
Peak plasma concentration | 2-3 hours post-administration |
Excretion route | Urine and feces |
Safety Profile
The safety margin of this compound is notably high due to its selective action on parasitic tubulin. In studies assessing acute toxicity, no significant adverse effects were observed at therapeutic doses, further supporting its use in veterinary medicine.
Propriétés
IUPAC Name |
4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHSUSUOMSSBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195653 | |
Record name | Thenium closylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-40-9 | |
Record name | 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4304-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thenium closylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THENIUM CLOSYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thenium closylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thenium closilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THENIUM CLOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU308VI4JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the efficacy of Thenium Closylate-Piperazine Phosphate combination therapy compare to other treatment options for Toxocara canis infections?
A2: While the provided research demonstrates the efficacy of this compound-Piperazine Phosphate combination therapy against Toxocara canis, [, ] the articles do not directly compare this treatment to other available options. Further research is needed to determine the relative efficacy and safety of this combination therapy compared to other anthelmintics commonly used against Toxocara canis infections.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.